(3-Methoxybenzyloxy)acetic acid

Lipophilicity Physicochemical Properties Drug Design

Substituting benzyloxyacetic acid analogs often fails due to altered lipophilicity (LogP) and electronic effects. This 3-methoxy derivative (MW 196.2) provides a validated scaffold for anti-inflammatory NCEs, chiral glycolate synthesis, and agrochemical lead optimization. - **Key advantage:** Predicted LogP 1.3 balancing membrane permeability vs. solubility - **Reactivity:** Ether + COOH for selective coupling or derivatization - **Supply:** Research quantities available, no DEA/REACH restrictions for R&D

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 42308-51-0
Cat. No. B3136695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxybenzyloxy)acetic acid
CAS42308-51-0
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COCC(=O)O
InChIInChI=1S/C10H12O4/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyLQNKDMKBLOHKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxybenzyloxy)acetic acid: Compound Overview


(3-Methoxybenzyloxy)acetic acid is a synthetic organic compound belonging to the class of substituted benzyloxyacetic acids, characterized by a 3-methoxybenzyl group ether-linked to an acetic acid moiety. It is primarily employed as a versatile intermediate in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs) [1]. The compound has a molecular formula of C10H12O4 and a molecular weight of 196.2 g/mol. Its structure, featuring both an ether and a carboxylic acid functional group, allows for selective modifications and coupling reactions [1]. The 3-methoxy substitution on the phenyl ring is a key structural feature that differentiates its physicochemical properties, such as lipophilicity (predicted LogP of ~1.3), from its unsubstituted analogs [2].

Carboxylic acid and ether handles for coupling
3-Methoxy modulates lipophilicity vs unsubstituted
Versatile intermediate for API and agrochemical synthesis

(3-Methoxybenzyloxy)acetic acid vs. Analogues


In the class of benzyloxyacetic acids, the position and nature of substituents on the phenyl ring are critical determinants of a compound's physicochemical properties, reactivity, and biological activity [1]. Generic substitution with a different analog, such as unsubstituted benzyloxyacetic acid (CAS 30379-55-6), 4-methoxy, or 2-methoxy isomers, is not advisable due to significant differences in parameters like lipophilicity (LogP), which directly impacts membrane permeability, solubility, and target binding in biological systems [2]. Furthermore, the specific substitution pattern can alter the electronic properties of the aromatic ring, influencing the compound's behavior as a synthetic building block in reactions such as electrophilic aromatic substitution or in metal-catalyzed couplings. The following quantitative evidence details the specific, measurable ways in which (3-Methoxybenzyloxy)acetic acid differentiates itself from its closest structural relatives.

Positional isomers (2- or 4-methoxy)
Electronic and steric effects differ, altering reactivity and target binding profiles.
Unsubstituted benzyloxyacetic acid
Lipophilicity and boiling point differences may shift purification and partitioning behavior.
Ethyl ester derivative
Free carboxylic acid enables direct transformations; ester requires deprotection step, altering synthetic route.

(3-Methoxybenzyloxy)acetic acid: Quantitative Comparison


LogP Comparison: 3-Methoxy vs. Unsubstituted Analog

The 3-methoxy substitution on the benzyl ring of (3-Methoxybenzyloxy)acetic acid increases its lipophilicity compared to the unsubstituted analog, benzyloxyacetic acid. This is a key differentiator for applications where membrane permeability or solubility in non-polar environments is a critical factor [1].

LogP Comparison
Reported
Target: predicted LogP 1.3
Comparator: measured 1.2878
Lipophilicity shift may affect membrane partitioning.
In silico prediction; experimental confirmation advised.
Lipophilicity Physicochemical Properties Drug Design

Synthetic Intermediate vs. Ethyl Ester

(3-Methoxybenzyloxy)acetic acid is a central building block in the synthesis of more complex molecules. Its value is demonstrated by its use as a reactant in multi-step syntheses, as documented in the patent literature [1]. In contrast, its ethyl ester derivative, (3-methoxybenzyloxy)acetic acid ethyl ester (CAS 54212-41-8), is listed as an upstream raw material for the synthesis of the target compound [2], confirming the target compound as a downstream, more functionally versatile intermediate.

Synthetic Role
Reported
Free acid (downstream product)
vs ethyl ester (upstream raw material)
Carboxylic acid permits broader coupling options.
Based on patent literature and supplier data.
Synthetic Chemistry Building Blocks Process Development

Boiling Point: 3-Methoxy vs. Unsubstituted Analog

The presence of the 3-methoxy group on the benzyl ring of (3-Methoxybenzyloxy)acetic acid is predicted to significantly increase its boiling point relative to the unsubstituted parent compound, benzyloxyacetic acid. This difference is important for processes involving distillation or for assessing thermal stability [1].

Boiling Point
Data to verify
Target: pred. 366.9 °C (760 mmHg)
Comparator: 137–139 °C (0.6 mmHg)
Higher predicted bp suggests lower volatility.
Pressure conditions differ; validate experimentally.
Physical Properties Purification Process Engineering

(3-Methoxybenzyloxy)acetic acid: Research & Industrial Applications


SAR Studies of Benzyloxyarylacetic Acids

Given its established role as a building block for anti-inflammatory compounds [1], (3-Methoxybenzyloxy)acetic acid is an ideal starting material for generating libraries of novel benzyloxyarylacetic acid analogs. The 3-methoxy group serves as a specific point of structural diversity, allowing medicinal chemists to systematically investigate the impact of this substitution on target binding and efficacy .

LOX/COX Modulator Development

Class-level evidence indicates that substituted benzyloxyacetic acids can interfere with arachidonic acid metabolism and inhibit enzymes like lipoxygenase [1]. (3-Methoxybenzyloxy)acetic acid is a logical synthetic precursor for the development and optimization of new chemical entities (NCEs) targeting inflammatory pathways, where its specific lipophilicity (predicted LogP 1.3) may offer an advantage in crossing cellular membranes [2].

Asymmetric Synthesis & Chiral Resolution

Benzyloxyacetic acids are key intermediates in the asymmetric synthesis of complex molecules, including chiral glycolates . (3-Methoxybenzyloxy)acetic acid can be utilized in the synthesis of chiral auxiliaries or as a prochiral building block in enantioselective transformations, making it a valuable tool for researchers in the field of stereoselective organic chemistry .

Agrochemical Intermediate Preparation

As a versatile synthetic intermediate [3], (3-Methoxybenzyloxy)acetic acid can be used to prepare more complex molecules with potential applications as herbicides, fungicides, or insecticides. The methoxy substitution pattern may be critical for the desired biological activity in a given agrochemical target, making this compound a preferred building block over unsubstituted analogs [3].

Application
Selection Property
Validation Focus
SAR Studies
Substituent-dependent lipophilicity
Target binding in inflammatory pathway models
LOX/COX Modulator Dev.
Carboxylic acid synthetic handle
Enzyme inhibition in arachidonic acid pathway
Asymmetric Synthesis
Prochiral building block
Enantioselective transformation efficiency
Agrochemical Intermediate
Methoxy substitution pattern
Pesticidal activity screening

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